molecular formula C8H8Cl2N2O B022315 2-(2,4-Dichlorophenoxy)acetamidine CAS No. 100607-02-1

2-(2,4-Dichlorophenoxy)acetamidine

Cat. No.: B022315
CAS No.: 100607-02-1
M. Wt: 219.06 g/mol
InChI Key: IZZWGLGCUWZQHS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)acetamidine is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of phenoxyacetic acid and contains two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)acetamidine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amidine source. One common method is the reaction of 2,4-dichlorophenoxyacetic acid with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)acetamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenoxy)acetamidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a herbicide due to its structural similarity to 2,4-dichlorophenoxyacetic acid.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting c-Met kinase activity.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine involves its interaction with specific molecular targets. In the context of its potential anticancer properties, the compound inhibits c-Met kinase activity, which is involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and migration .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetamide: Another derivative with potential biological activities.

    2,4-Dichlorophenoxyacetyl chloride: Used as an intermediate in organic synthesis.

Uniqueness

2-(2,4-Dichlorophenoxy)acetamidine is unique due to its amidine functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to inhibit c-Met kinase activity makes it a promising candidate for further research in cancer therapy .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZWGLGCUWZQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640884
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100607-02-1
Record name (2,4-Dichlorophenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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